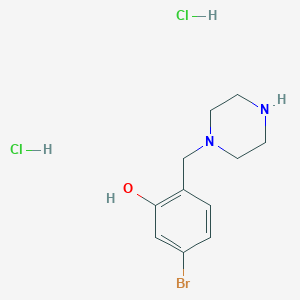
5-Bromo-2-(piperazin-1-ilmetil)fenol; dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride, also known as ‘BPMP’, is an organic compound that belongs to the class of phenols. It has a CAS Number of 2445791-03-5 and a molecular weight of 344.08 .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes compounds like BPMP, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for BPMP is 1S/C11H15BrN2O.2ClH/c12-10-2-1-9 (11 (15)7-10)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and replication of viruses, bacteria, and fungi. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride have been extensively studied. It has been found to inhibit the growth of various viruses, bacteria, and fungi. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride in lab experiments is its broad-spectrum activity against viruses, bacteria, and fungi. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride. One of the areas of focus is the development of more potent and selective derivatives of this compound for use as antiviral, antibacterial, and antifungal agents. Another area of focus is the investigation of its potential use in the treatment of neurological disorders. Furthermore, the potential use of 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride as a tool for studying the mechanisms of viral, bacterial, and fungal infections is also an area of interest.
Métodos De Síntesis
The synthesis of 5-Bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride involves the reaction of 5-bromo-2-hydroxybenzaldehyde with piperazine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
Síntesis Química
5-Bromo-2-(piperazin-1-ilmetil)fenol dihidrocloruro: también es útil en la química sintética. Sirve como un bloque de construcción para construir moléculas más complejas. Los investigadores pueden modificar su estructura para crear diversas bibliotecas de compuestos para el descubrimiento de fármacos o la ciencia de los materiales.
En resumen, las aplicaciones multifacéticas de este compuesto abarcan la investigación antiviral, la neurofarmacología, la biología química, la química medicinal, la bioconjugación y la síntesis química. Su versatilidad lo convierte en un tema intrigante para futuras investigaciones y posible desarrollo terapéutico . Si necesita información más detallada sobre alguna aplicación específica, ¡no dude en preguntar! 😊
Safety and Hazards
BPMP is associated with certain hazards. The GHS pictograms for the compound indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
5-bromo-2-(piperazin-1-ylmethyl)phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O.2ClH/c12-10-2-1-9(11(15)7-10)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUJUIZJRYJTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Br)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2467802.png)
![2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]propanamide](/img/structure/B2467803.png)

![N-(sec-butyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2467805.png)
![methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2467806.png)
![N-benzo[g][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide](/img/structure/B2467807.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2467808.png)
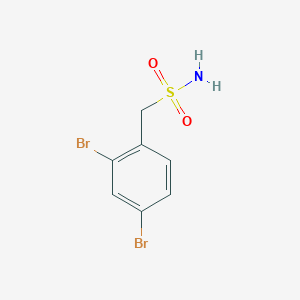
![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/no-structure.png)
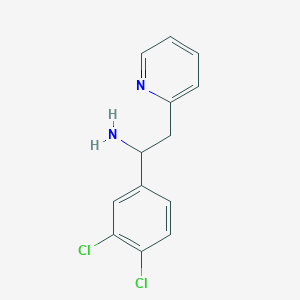
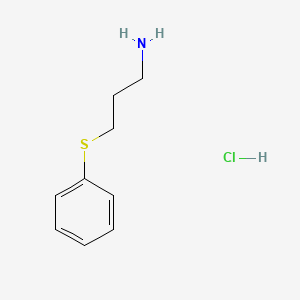
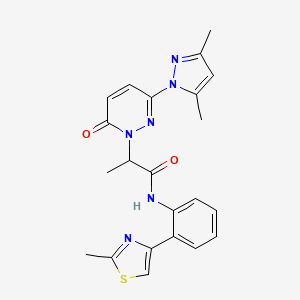
![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)